N-butyl-3-(2-fluorophenyl)propanamide
Description
N-Butyl-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-fluorophenyl group at the third carbon and a butyl chain attached to the amide nitrogen. Key features include:
- Molecular formula: Likely C₁₃H₁₈FNO (inferred from similar compounds like N-butyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide, which has C₁₈H₂₃NO₂) .
- Functional groups: Fluorinated phenyl ring (electron-withdrawing), aliphatic butyl chain (lipophilic), and a propanamide core (hydrogen-bonding capability).
- Potential applications: Structural analogs are used in pharmaceuticals (e.g., opioid derivatives) or as intermediates in organic synthesis .
Properties
IUPAC Name |
N-butyl-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-2-3-10-15-13(16)9-8-11-6-4-5-7-12(11)14/h4-7H,2-3,8-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDKVHYVSNTICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence electronic properties and biological activity.
Key Trend : Fluorine at the ortho position (2-fluorophenyl) is associated with higher biological activity in opioid analogs, likely due to optimized receptor binding .
Variations in the Alkyl Chain on the Amide Nitrogen
The length and branching of the alkyl chain affect lipophilicity and pharmacokinetics.
Modifications to the Propanamide Backbone
Alterations to the propanamide structure impact hydrogen bonding and steric effects.
Key Trend : Introducing heterocycles (e.g., oxadiazole) or polar groups (e.g., hydroxy) balances lipophilicity and solubility .
Pharmacological and Regulatory Considerations
- Ortho-fluorofentanyl : Classified as a narcotic under international law due to high opioid receptor affinity .
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